2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Description
This compound belongs to the phthalazin-1(2H)-one family, characterized by a bicyclic phthalazine core substituted with a 1,2,4-oxadiazole ring and aromatic groups. The structure includes:
- 2-(4-Chlorophenyl): A para-chlorinated benzene ring at position 2 of the phthalazinone core.
- 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]: A 1,2,4-oxadiazole ring at position 4, bearing a meta- and para-dimethyl-substituted phenyl group.
The chlorine and methyl substituents influence electronic properties (e.g., electron-withdrawing vs. donating effects) and steric interactions, which are critical for biological activity and physicochemical stability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN4O2/c1-14-7-8-16(13-15(14)2)22-26-23(31-28-22)21-19-5-3-4-6-20(19)24(30)29(27-21)18-11-9-17(25)10-12-18/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIIRYQYYEQJCJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazides with phthalic anhydride derivatives under controlled conditions. The reaction conditions often require the use of catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of phthalazinone have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific biological activities of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one would depend on its interaction with biological targets.
Medicine
Medicinally, compounds similar to this one have been investigated for their potential therapeutic effects, including anticancer, antiviral, and antifungal activities. Further research is needed to fully understand its pharmacological properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The presence of the oxadiazole ring and chlorophenyl group may contribute to its binding affinity and specificity. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Halogen vs. Alkyl Substituents: The 4-chlorophenyl group in the target compound enhances electron-withdrawing effects compared to the 3-bromophenyl analog (higher polarizability but similar steric bulk) .
Positional Isomerism :
- The structural isomer 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one demonstrates how substituent placement affects molecular dipole moments and binding interactions.
Oxadiazole Ring Modifications :
- Replacement of the dimethylphenyl group with 3,4,5-trimethoxyphenyl (as in ) introduces hydrogen-bonding capacity but may reduce metabolic stability due to oxidative demethylation risks.
Implications for Drug Design
- Lipophilicity : The target compound’s calculated logP (estimated ~3.5) falls within the optimal range for oral bioavailability, outperforming the more polar trimethoxyphenyl analog .
- Steric Effects : The 3,4-dimethylphenyl group on the oxadiazole ring may hinder rotation, stabilizing ligand-receptor interactions compared to smaller substituents .
- Synthetic Accessibility : Bromine and methoxy derivatives require specialized coupling reagents, whereas chloro and methyl groups are more straightforward to introduce .
Biological Activity
The compound 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.89 g/mol. The structure features a phthalazine core substituted with a chlorophenyl group and an oxadiazole moiety, which are critical for its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to phthalazinones exhibit significant anticancer activity. For example, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The oxadiazole ring is believed to enhance these effects through modulation of cellular signaling pathways.
Case Study:
In vitro studies demonstrated that a related phthalazinone derivative significantly inhibited the growth of breast cancer cells (MCF-7) and lung cancer cells (A549) at micromolar concentrations. The mechanism involved the activation of caspase pathways leading to programmed cell death.
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of phthalazine derivatives. The compound exhibited inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The biological mechanisms underlying the activity of this compound are complex and involve multiple pathways:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to apoptosis in tumor cells.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism, further impairing their growth.
Toxicological Profile
While the compound exhibits promising biological activities, its safety profile is crucial for potential therapeutic applications. Preliminary toxicity studies indicate moderate toxicity in vitro, necessitating further evaluation in vivo to assess its safety margins.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(4-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one, and how can intermediates be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step protocols, such as condensation reactions between substituted phthalazinones and oxadiazole precursors. For example, analogous oxadiazole syntheses use hydrazine derivatives reacting with carbonyl intermediates under reflux conditions . Optimization of intermediates (e.g., purification via column chromatography or recrystallization) is critical to avoid side products. Reaction monitoring via TLC or HPLC ensures intermediate purity.
Q. How can structural elucidation be performed to confirm the compound’s molecular configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, SC-XRD studies of similar chlorophenyl-oxadiazole derivatives resolved bond angles, torsion angles, and crystal packing (R factor < 0.1) . Complementary techniques include NMR (¹H/¹³C, DEPT, HSQC) and FTIR to verify functional groups (e.g., oxadiazole C=N stretching at ~1600 cm⁻¹) .
Q. What analytical methods are suitable for purity assessment and elemental composition validation?
- Methodological Answer : Elemental analysis (CHNS/O) provides empirical formula validation. For instance, Vario MICRO CHNS analyzers achieve <0.3% deviation for C, H, N, and S . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI-TOF with ppm-level accuracy). Purity is assessed via HPLC with UV detection (≥95% purity threshold) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Molecular docking (AutoDock Vina) simulates binding affinities to receptors (e.g., kinases or GPCRs). Validate predictions with experimental assays (e.g., enzyme inhibition IC₅₀) .
Q. What strategies resolve contradictions in bioactivity data across different experimental models?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using guidelines like OECD 423 for toxicity or CLSI M07 for antimicrobial activity. Cross-validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) . Statistical tools (ANOVA, Tukey’s HSD) identify significant differences in dose-response curves .
Q. How can environmental stability and degradation pathways be studied for this compound?
- Methodological Answer : Conduct photolysis/hydrolysis studies under controlled conditions (OECD 316). Use LC-MS/MS to identify degradation products (e.g., cleavage of oxadiazole rings). Ecotoxicological impact is assessed via Daphnia magna or algal growth inhibition tests (OECD 201/202) . Computational tools like EPI Suite predict biodegradation potential .
Q. What experimental designs are optimal for evaluating structure-activity relationships (SAR) in analogs?
- Methodological Answer : Use a split-plot factorial design to test substituent variations (e.g., chlorophenyl vs. fluorophenyl groups). Variables include steric/electronic modifications and regiochemistry. Biological data (e.g., IC₅₀, logP) are analyzed via QSAR models (Partial Least Squares regression) . For crystallography-driven SAR, compare torsion angles and π-π stacking interactions .
Data-Driven Considerations
- Contradictions in Characterization : Discrepancies between SC-XRD and NMR data may arise from dynamic effects in solution (e.g., tautomerism). Use variable-temperature NMR to probe conformational flexibility .
- Synthetic Challenges : Oxadiazole ring formation may yield regioisomers. Optimize reaction time/temperature and characterize products via 2D NMR (NOESY for spatial proximity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
